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Compound of Interest

Compound Name: 5-Ethylpiperidine-2,4-dione

Cat. No.: B1418855

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylpiperidine-2,4-dione is a heterocyclic compound belonging to the piperidinedione class
of molecules. The piperidine ring is a prevalent structural motif in many natural products and
pharmaceutically active compounds, and its derivatives are widely explored in drug discovery
for their diverse biological activities.[1][2] The strategic placement of functional groups, such as
the ethyl group at the 5-position and the dione functionality, can significantly influence the
molecule's physicochemical properties and biological interactions. A thorough understanding of
its structural and electronic characteristics through spectroscopic analysis is paramount for its
application in medicinal chemistry and materials science.

This in-depth technical guide provides a comprehensive analysis of the spectral data for 5-
Ethylpiperidine-2,4-dione, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is
presented with a focus on the correlation between spectral features and the underlying
molecular structure, offering field-proven insights for researchers.

Chemical Identifiers and Properties
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Identifier Value Source
IUPAC Name 5-Ethylpiperidine-2,4-dione N/A
CAS Number 73290-32-1 [3]
Molecular Formula C7H11NO:2 [3]
Molecular Weight 141.17 g/mol [3]
InChi Key BIPNFYPMYSWIGH-

UHFFFAOYSA-N

Physical Form Solid [3]

Molecular Structure

The molecular structure of 5-Ethylpiperidine-2,4-dione is fundamental to understanding its
spectral properties. The following diagram illustrates the numbering of the atoms in the
piperidine ring and the attached ethyl group.

Caption: Molecular structure of 5-Ethylpiperidine-2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons,
their chemical environment, and their proximity to other protons.

Predicted *H NMR Data (400 MHz, DMSO-de)
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Chemical Shift

Multiplicity
(3) ppm

Integration

Assignment

Rationale
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adjacent

carbonyl groups.
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The methylene
protons adjacent
to the nitrogen
and carbonyl
groups are
expected to be in
a complex
multiplet due to
diastereotopicity
and coupling to
each other and

adjacent protons.

2.39 m

1H

CH (C5)

The methine
proton at C5 is
coupled to the
adjacent
methylene
protons of the
ring and the ethyl
group, resulting

in a multiplet.

1.69 m

1H

CHz (ethyl)

One of the

diastereotopic

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

methylene
protons of the
ethyl group,
appearing as a
multiplet due to
coupling with the
adjacent methine
and methyl

protons.

The other
diastereotopic
methylene proton
1.35 m 1H CHz2 (ethyl) of the ethyl
group, with a
similar coupling

pattern.

The terminal
methyl group of
the ethyl
substituent

0.89 t, J=7.56 Hz 3H CH: (ethy)) appears asa
triplet due to
coupling with the
adjacent
methylene

protons.

Source: A synthetic procedure provides experimental *H NMR data consistent with these
assignments.[4]

3C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule.

Predicted 3C NMR Data (100 MHz, DMSO-ds)
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Chemical Shift (6) ppm Assignment Rationale

The two carbonyl carbons are

expected to resonate at a low
~170 C=0 (C2, C4) field due to the strong

deshielding effect of the

double-bonded oxygen atoms.

The carbon adjacent to the

~50 CH: (C6) _ _ _

nitrogen atom is deshielded.

The methylene carbon alpha to
~45 CH: (C3)

a carbonyl group.

The methine carbon at the
~35 CH (C5) _ o

point of substitution.

The methylene carbon of the
~25 CHz2 (ethyl)

ethyl group.

The terminal methyl carbon of
~12 CHs (ethyl) the ethyl group, appearing at a

high field.

Note: The predicted 3C NMR chemical shifts are based on the analysis of similar
piperidinedione structures and general principles of NMR spectroscopy.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key
vibrational frequencies for 5-Ethylpiperidine-2,4-dione are associated with the N-H bond, C-H
bonds, and the two carbonyl groups.

Predicted IR Absorption Bands
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Frequency (cm™?) Intensity Functional Group Vibrational Mode
~3200 Medium, Broad N-H Stretching
2960-2850 Medium C-H Stretching (Aliphatic)
~1725 Strong C=0 Stretching (Ketone)
~1680 Strong C=0 Stretching (Amide)
~1460 Medium C-H Bending (Methylene)
~1375 Medium C-H Bending (Methyl)

Rationale: The presence of two carbonyl groups in different chemical environments (ketone
and amide) is expected to give rise to two distinct, strong absorption bands. The N-H stretching
vibration will appear as a broad band due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in structural elucidation.

Electrospray lonization (ESI-MS)
e m/z: 142 [M+H]*

« Interpretation: The observed peak corresponds to the protonated molecule, confirming the
molecular weight of 141.17 g/mol .[4]

Predicted Electron lonization (EI-MS) Fragmentation

In EI-MS, the molecule is expected to undergo fragmentation, providing valuable structural
information. The following diagram illustrates a plausible fragmentation pathway.
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Caption: Proposed EI-MS fragmentation of 5-Ethylpiperidine-2,4-dione.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for 5-
Ethylpiperidine-2,4-dione.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 5-Ethylpiperidine-2,4-dione in approximately 0.7
mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCI3) in an NMR tube.

e Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the
instrument to ensure optimal resolution.

e 1H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of
scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a one-dimensional carbon spectrum. A proton-decoupled
experiment is standard.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the proton signals and reference the spectra to the
residual solvent peak.

IR Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal
of an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

Data Processing: Perform a background subtraction and identify the major absorption peaks.

Mass Spectrometry

Sample Preparation (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

Sample Preparation (El): For EI-MS, the sample can be introduced directly into the ion
source.

Instrument Setup: Use a mass spectrometer equipped with the desired ionization source
(ESI or EI).

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

The comprehensive spectral analysis of 5-Ethylpiperidine-2,4-dione provides a detailed

structural characterization of this important heterocyclic compound. The combination of NMR,

IR, and Mass Spectrometry data allows for the unambiguous confirmation of its molecular

structure and provides a foundational understanding for its further development and application

in scientific research. The methodologies and interpretations presented in this guide serve as a

valuable resource for scientists working with piperidinedione derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 5-
Ethylpiperidine-2,4-dione]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1418855#spectral-data-nmr-ir-mass-spec-for-5-
ethylpiperidine-2-4-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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